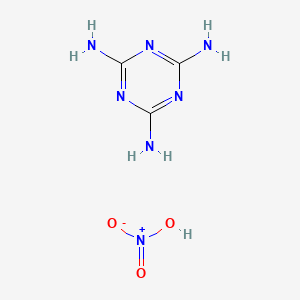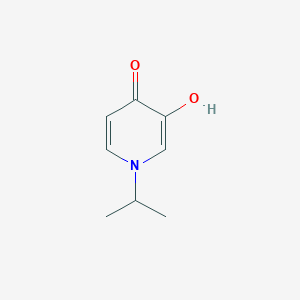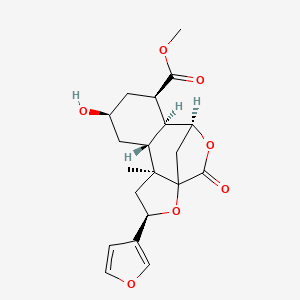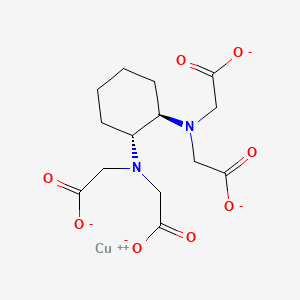
Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is a complex compound that features a central copper ion coordinated by a ligand derived from N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine]
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) typically involves the reaction of copper(II) salts with N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine] under controlled conditions. The reaction is often carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.
Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.
Applications De Recherche Scientifique
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Mécanisme D'action
The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: A similar ligand that forms complexes with various metal ions.
N,N’-Dimethylcyclohexane-1,2-diamine: Another ligand used in the synthesis of metal complexes.
Uniqueness
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is unique due to its specific ligand framework, which provides distinct coordination properties and reactivity compared to other similar compounds. Its ability to form stable complexes with copper and facilitate various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
19332-78-6 |
|---|---|
Formule moléculaire |
C14H18CuN2O8-2 |
Poids moléculaire |
405.85 g/mol |
Nom IUPAC |
copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1 |
Clé InChI |
PWAQDUQNXWQWFC-DHTOPLTISA-J |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
SMILES canonique |
C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


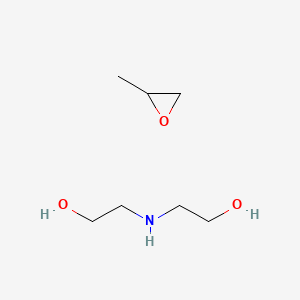
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
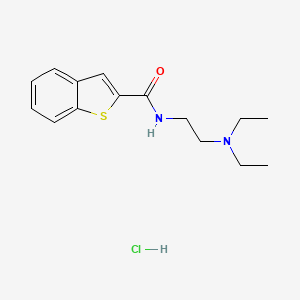
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
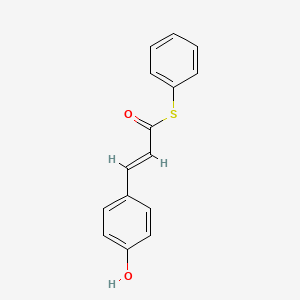
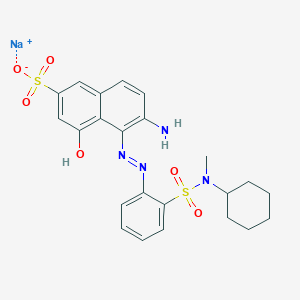
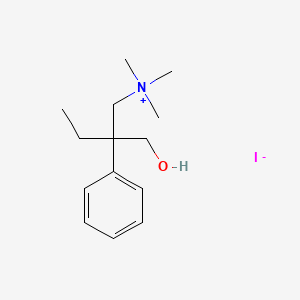
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
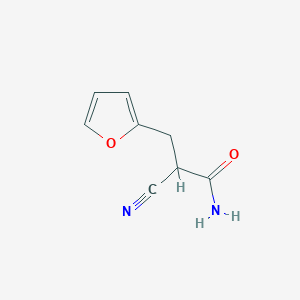

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
